
3-(4-Methoxy-phenyl)-3-ureido-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Methoxy-phenyl)-3-ureido-propionic acid” is a complex organic molecule. It contains a methoxyphenyl group, a ureido group, and a propionic acid group. The methoxyphenyl group consists of a benzene ring with a methoxy (-OCH3) substituent, which is known to be electron-donating and can contribute to the overall stability of the molecule . The ureido group (-NH-CO-NH2) is a functional group seen in many biological molecules, including urea . The propionic acid group (-CH2CH2COOH) is a carboxylic acid, which is acidic and can participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests the molecule may have some degree of planarity, but the other functional groups could introduce steric hindrance, affecting the overall shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The methoxy group on the benzene ring could direct electrophilic aromatic substitution reactions to the ortho and para positions . The carboxylic acid could undergo reactions typical of this functional group, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups (ureido and carboxylic acid) suggests it might have some degree of solubility in polar solvents . The benzene ring could contribute to solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Complex Formation
Research has explored the synthesis and complex formation capabilities of compounds similar to 3-(4-Methoxy-phenyl)-3-ureido-propionic acid. For instance, studies have looked into the synthesis of metal carboxylate complexes with related chemical structures. These complexes exhibit different conformations, which are important in understanding their chemical properties and potential applications in synthesis and material science (Karmakar & Baruah, 2009).
Organic Synthesis
The role of similar compounds in organic synthesis processes has been explored. Research on asymmetric hydrogenation of related compounds has demonstrated efficient methods for obtaining high yields and optical purity of certain acids, indicating potential applications in creating enantiomerically pure substances (Stoll & Süess, 1974). This is significant in pharmaceutical and fine chemical manufacturing.
Biological Activity and Pharmacological Studies
While direct pharmacological applications of 3-(4-Methoxy-phenyl)-3-ureido-propionic acid itself may not be widely reported, research on structurally similar compounds has shown interesting biological activities. For example, studies on ureido-acetamide derivatives, which share a functional group with our compound of interest, have revealed their roles as non-peptide cholecystokinin-B (CCKB) receptor antagonists, indicating potential therapeutic applications (Bertrand et al., 1994).
Bioavailability and Metabolism Studies
Research on the metabolism and bioavailability of phenolic compounds has included studies on compounds with similar structures to 3-(4-Methoxy-phenyl)-3-ureido-propionic acid. These studies provide insights into how such compounds are processed in the body and their potential health implications (Clifford et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(carbamoylamino)-3-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-8-4-2-7(3-5-8)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKAEMURYVGPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-3-ureido-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

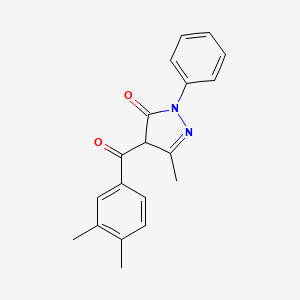
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide](/img/structure/B2639892.png)

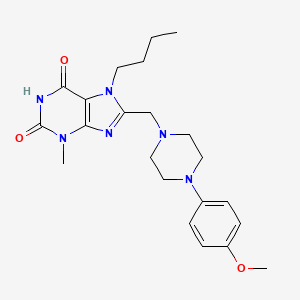
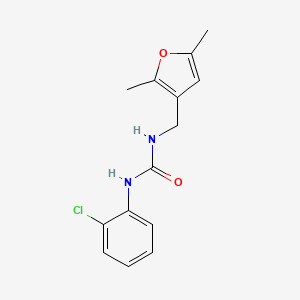
![N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2639896.png)
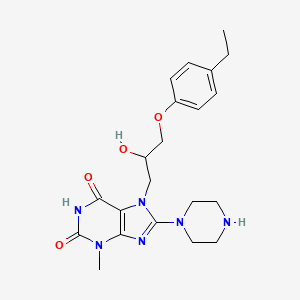
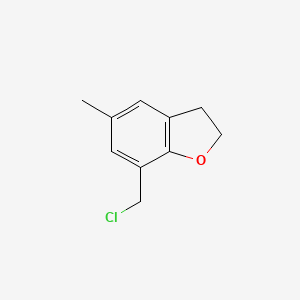



![5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2639908.png)

